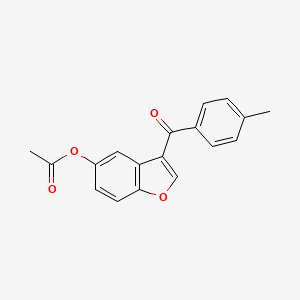![molecular formula C18H20FN3O B5867541 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MPB has been studied extensively for its ability to modulate the activity of certain proteins, which has led to its investigation as a potential treatment for a variety of diseases.
作用機序
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide works by binding to the SH2 domain of STAT3, which prevents the protein from being activated and translocating to the nucleus of the cell. This ultimately leads to the inhibition of STAT3-mediated gene transcription, which is necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapeutic, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. For example, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many other proteins. This has led to its investigation as a potential treatment for diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its specificity for certain proteins, which allows for targeted inhibition of specific pathways. However, one limitation is that 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide may have off-target effects on other proteins, which could lead to unintended consequences.
将来の方向性
There are many potential future directions for the use of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in scientific research. For example, further investigation into its potential as a cancer therapeutic could lead to the development of new treatments for a variety of cancers. Additionally, its ability to inhibit the activity of HSP90 could lead to the development of new treatments for neurodegenerative diseases. Further research is needed to fully understand the potential of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in these and other areas of scientific research.
合成法
The synthesis of 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with piperazine to form 4-fluoro-N-(4-methylpiperazin-1-yl)aniline. This intermediate compound is then reacted with benzoyl chloride to yield the final product, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide.
科学的研究の応用
4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied extensively in the field of cancer research due to its ability to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. Specifically, 4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the activity of the protein STAT3, which is overexpressed in many types of cancer and is known to promote tumor growth and survival.
特性
IUPAC Name |
4-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCSQXWEDLEBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)


![2-[(4-hydroxyphenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5867484.png)
![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)



![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)
![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)